molecular formula C9H14N2O4S B054813 S-Nitrosocaptopril CAS No. 122130-63-6

S-Nitrosocaptopril

Cat. No. B054813
M. Wt: 246.29 g/mol
InChI Key: HNIULCDUASSKOM-RQJHMYQMSA-N
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Description

S-Nitrosocaptopril (CapNO) is a novel compound that possesses the capacities of both a nitric oxide (NO) donor and an angiotensin-converting enzyme (ACE) inhibitor . It has a molecular formula of C9H14N2O4S . It’s a derivative of captopril, synthesized to manifest nitrosovasodilatory activity, inhibit angiotensin-converting enzyme activity, and inhibit platelet aggregation .


Synthesis Analysis

S-Nitrosocaptopril is synthesized as an S-nitrosylated derivative of captopril . The synthesis involves nitrosylation of captopril . More detailed synthesis methods are not available in the retrieved sources.


Molecular Structure Analysis

The molecular structure of S-Nitrosocaptopril includes a nitrosothiol group, which is responsible for its nitric oxide donating capacity . The molecule has a weight of 246.29 g/mol . The IUPAC name for S-Nitrosocaptopril is (2 S )-1- [ (2 S )-2-methyl-3-nitrososulfanylpropanoyl]pyrrolidine-2-carboxylic acid .


Chemical Reactions Analysis

S-Nitrosocaptopril is known to possess nitrosovasodilatory activity, which is a result of the presence of the thionitrite bond . The presence of this bond does not influence S-Nitrosocaptopril’s ability to inhibit angiotensin-converting enzyme .


Physical And Chemical Properties Analysis

S-Nitrosocaptopril has a molecular weight of 246.29 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 6 . The molecule has a rotatable bond count of 4 . The exact mass and monoisotopic mass of the molecule are 246.06742811 g/mol .

Scientific Research Applications

  • Radiosensitization in Cancer Therapy : S-nitrosocaptopril has been explored as a potential radiosensitizer in cancer therapy. It has been shown to temporarily improve the hemodynamic status of experimental tumors, increasing the efficacy of radiation therapy, an effect not observed with captopril alone (Jordan et al., 2010).

  • Effects on Renal Filtration and Blood Pressure : Research has demonstrated that S-nitrosocaptopril can produce acute reductions in blood pressure and have effects on renal function. Its administration led to temporary reductions in glomerular filtration rate and urine flow at high concentrations (Jia & Blantz, 1998).

  • Inhibition of Angiotensin-Converting Enzyme and Nitroso Group Transfer : S-nitrosocaptopril acts as an inhibitor of angiotensin-converting enzyme and can rapidly transfer its nitroso moiety to heme proteins, which may account for its hypotensive effects (Park, 1992).

  • Vasodilatory Effects and Platelet Aggregation Inhibition : It has been observed that S-nitrosocaptopril induces direct vasodilatory effects and inhibits platelet aggregation, suggesting its potential use in treating hypertension, angina pectoris, and congestive heart failure (Loscalzo et al., 1989).

  • Hemodynamic Effects in Anesthetized Dogs : Studies in anesthetized canine models showed that S-nitrosocaptopril could reduce blood pressure and attenuate the pressor response to angiotensin I, with a longer duration of action compared to nitroglycerin (Shaffer et al., 1991).

  • Storage Optimization for S-Nitrosocaptopril Monohydrate : Research has focused on optimizing the storage conditions of S-nitrosocaptopril monohydrate to maintain its stability, suggesting potential applicability in clinical settings (Huang et al., 2021).

  • In Vivo Pulmonary Vasodepressor Effects : S-nitrosocaptopril has been shown to reduce pulmonary artery pressure in both normotensive and hypertensive rats, indicating its potential use in treating pulmonary hypertension (Tsui, Gambino & Wanstall, 2003).

  • Vascular Reactivity and Guanylate Cyclase Activation : Studies have demonstrated that S-nitrosocaptopril induces relaxations in coronary and femoral arteries and inhibits contraction in coronary arteries through activation of soluble guanylate cyclase (Cooke, Andon & Loscalzo, 1989).

Future Directions

S-Nitrosocaptopril monohydrate (Cap-NO·H2O) is a novel crystal form of S-Nitrosocaptopril (Cap-NO), and a method for long-term storage has been reported . This could serve as a guide for rational design of highly potent ACE inhibitors . The compound has potential use in the treatment of hypertension regardless of renin status, angina pectoris, and congestive heart failure .

properties

IUPAC Name

(2S)-1-[(2S)-2-methyl-3-nitrososulfanylpropanoyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O4S/c1-6(5-16-10-15)8(12)11-4-2-3-7(11)9(13)14/h6-7H,2-5H2,1H3,(H,13,14)/t6-,7+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNIULCDUASSKOM-RQJHMYQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CSN=O)C(=O)N1CCCC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CSN=O)C(=O)N1CCC[C@H]1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20153527
Record name S-Nitrosocaptopril
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20153527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

S-Nitrosocaptopril

CAS RN

122130-63-6
Record name S-Nitrosocaptopril
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=122130-63-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name S-Nitrosocaptopril
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122130636
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name S-Nitrosocaptopril
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20153527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
419
Citations
DV Aquart, TP Dasgupta - Organic & Biomolecular Chemistry, 2005 - pubs.rsc.org
… view 15,35 that the NO moiety is transferred from SNAP to captopril via nucleophilic attack of the thiolate anion (CapS − ) on the nitrogen atom of NO in SNAP, to yield S-nitrosocaptopril (…
Number of citations: 7 pubs.rsc.org
DYY Tsui, A Gambino… - British journal of …, 2003 - Wiley Online Library
On rat isolated pulmonary arteries, vasorelaxation by S‐nitrosocaptopril (SNOcap) was compared with S‐nitrosoglutathione (GSNO) and nitroprusside, and inhibition by SNOcap of …
Number of citations: 18 bpspubs.onlinelibrary.wiley.com
A Sexto, E Iglesias - Organic & Biomolecular Chemistry, 2011 - pubs.rsc.org
The reaction of S-nitrosocaptopril (NOcap) formation was studied in both aqueous acid and basic medium. Captopril (cap) reacts rapidly with nitrous acid in strong acid medium to give …
Number of citations: 8 pubs.rsc.org
L Jia, RC Blantz - European journal of pharmacology, 1998 - Elsevier
… of S-nitrosocaptopril was more potent than captopril (P<0.05). In conclusion, these findings indicate that: (1) S-nitrosocaptopril … ; and (2) S-nitrosocaptopril preferentially decreases blood …
Number of citations: 32 www.sciencedirect.com
BF Jordan, J Peeterbroeck, O Karroum, C Diepart… - Cancer letters, 2010 - Elsevier
… , we tested whether S-nitrosocaptopril, a molecule combining a NO … We monitored the effect of S-nitrosocaptopril in TLT tumors … Consequently, the administration of S-nitrosocaptopril …
Number of citations: 31 www.sciencedirect.com
L Jia, X Young, W Guo - Journal of pharmaceutical sciences, 1999 - Elsevier
S‐nitrosocaptopril (CapNO) has been proposed as a compound possessing capacities of both a nitric oxide (NO) donor and an inhibitor of angiotensin converting enzyme (ACE). In the …
Number of citations: 42 www.sciencedirect.com
I Nakae, M Takahashi, T Kinoshita, T Matsumoto… - … of Pharmacology and …, 1995 - Citeseer
ABBREVIATIONS: ACEI, angiotensin-converting enzyme inhibitor; AP, arterial blood pressure; CBF, coronary blood flow; CoD, coronary artery diameter; CVR, coronary vascular …
Number of citations: 26 citeseerx.ist.psu.edu
DYY Tsui, A Gambino… - Journal of pharmacy and …, 2003 - Wiley Online Library
The effects of S‐nitrosocaptopril (SNOcap), administered either intravenously or by oral gavage, on pulmonary artery pressure (PAP) were examined in anaesthetised normotensive rats …
Number of citations: 6 onlinelibrary.wiley.com
L Jia, CC Wu, W Guo, X Young - European journal of pharmacology, 2000 - Elsevier
… S-nitrosocaptopril, but not captopril, significantly decreased the … , S-nitrosocaptopril exerts an inhibitory effect on angiogenesis. This newly discovered function of S-nitrosocaptopril …
Number of citations: 23 www.sciencedirect.com
L Jia, R Pei, M Lin, X Yang - Food and chemical toxicology, 2001 - Elsevier
… The toxicity and efficacy of S-nitrosocaptopril (CapNO), a novel vasodilator possessing the capacities of both a nitric oxide donor and an angiotensin converting enzyme (ACE) inhibitor, …
Number of citations: 20 www.sciencedirect.com

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